(S)-叔丁基甲基(吡咯烷-3-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate and related compounds often involves complex organic reactions. For example, Geng Min (2010) described an efficient seven-step process starting from itaconic acid ester to synthesize important drug intermediates including tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate, showcasing the compound's synthesis versatility and importance as an intermediate in drug development (Geng Min, 2010).

Molecular Structure Analysis

The molecular structure of compounds related to (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate exhibits significant interest due to their complex configurations. For instance, a study by H. Weber et al. (1995) on a related compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, highlighted the all-cis trisubstituted pyrrolidin-2-one's structure and its intramolecular hydrogen bonding (H. Weber et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate often focus on its potential as a building block for more complex molecules. For example, the process development and pilot-plant synthesis of a lymphocyte function-associated antigen 1 inhibitor intermediate by Wenjie Li et al. (2012) involved a modified Kulinkovich–Szymoniak cyclopropanation, demonstrating the compound's utility in synthesizing biologically active molecules (Wenjie Li et al., 2012).

Physical Properties Analysis

The physical properties of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate and its derivatives are crucial for understanding their behavior in different environments. However, specific studies focusing solely on the physical properties of this compound were not identified in the current literature search. Generally, the physical properties such as solubility, melting point, and stability are determined during the synthesis and characterization phases of research.

Chemical Properties Analysis

The chemical properties of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, including reactivity and stability under various conditions, are critical for its application in synthesis and drug design. Amarjit Kaur et al. (2018) synthesized a novel ((S)-pyrrolidin-2-yl)methyl phenylcarbamate as an efficient organocatalyst for asymmetric Michael addition, showcasing the compound's reactivity and potential in catalysis (Amarjit Kaur et al., 2018).

科学研究应用

手性吡咯烷-2-酮的合成

该化合物在手性吡咯烷-2-酮的合成中起着至关重要的作用 . 从吡咯烷-2-酮中去除羰基,合成含有吡咯烷环的核苷类似物 . 该过程在碱性条件下不受影响 .

核苷类似物的制备

“(S)-叔丁基甲基(吡咯烷-3-基)氨基甲酸酯”用于制备核苷类似物 . 还获得了核苷二聚体,在两个单元之间具有氨基甲酸酯连接 .

抗病毒和抗癌药物的开发

该化合物用于开发新型抗病毒和抗癌药物 . 引入非天然核苷可以提高体内半衰期、改善结构稳定性或形成新的相互作用基团 .

新型杂环化合物的合成

该化合物用于合成具有潜在生物活性的新型杂环化合物 . 设计、合成了一系列新型的2-(吡啶-2-基)嘧啶衍生物,并评估了它们的生物活性 .

抗纤维化活性

属性

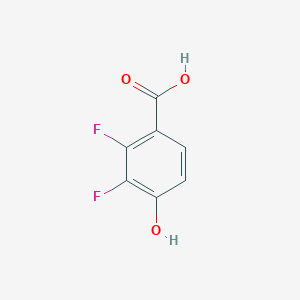

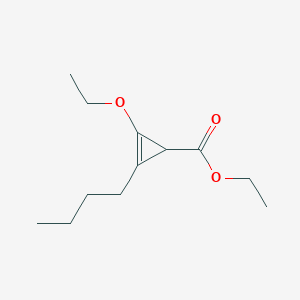

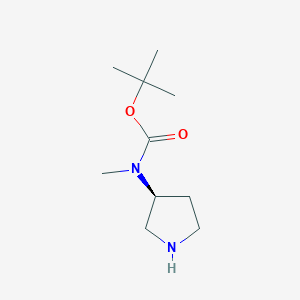

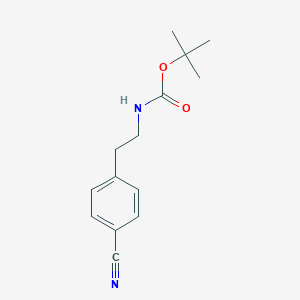

IUPAC Name |

tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKYUXYNQDXZTD-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H]1CCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428251 |

Source

|

| Record name | tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169750-01-0 |

Source

|

| Record name | tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)

![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)